Ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate
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Overview
Description
Ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with a benzylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate typically involves the esterification of 2-[4-(benzylsulfonylamino)phenyl]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-[4-(benzylsulfonylamino)phenyl]acetic acid+ethanolsulfuric acidethyl 2-[4-(benzylsulfonylamino)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-[4-(benzylsulfonylamino)phenyl]acetic acid and ethanol.
Reduction: The benzylsulfonylamino group can be reduced to the corresponding benzylamino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Hydrolysis: 2-[4-(benzylsulfonylamino)phenyl]acetic acid and ethanol.
Reduction: Ethyl 2-[4-(benzylamino)phenyl]acetate.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific functional properties.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfonylamino group can form hydrogen bonds or other interactions with the active sites of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(methylsulfonylamino)phenyl]acetate
- Ethyl 2-[4-(ethylsulfonylamino)phenyl]acetate
- Ethyl 2-[4-(propylsulfonylamino)phenyl]acetate
Uniqueness
Ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate is unique due to the presence of the benzylsulfonylamino group, which can impart distinct chemical and biological properties compared to its analogs with different sulfonyl groups. This uniqueness can be leveraged in the design of molecules with specific desired activities.
Properties
IUPAC Name |
ethyl 2-[4-(benzylsulfonylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-2-22-17(19)12-14-8-10-16(11-9-14)18-23(20,21)13-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXRZSKHQWAGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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